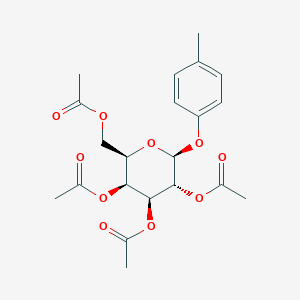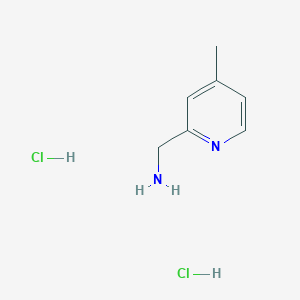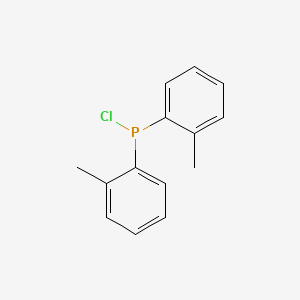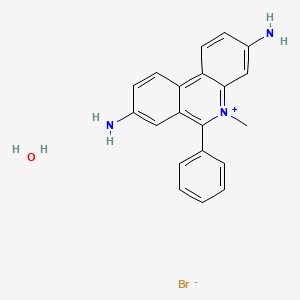![molecular formula C16H30O7 B3068312 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate CAS No. 36890-68-3](/img/structure/B3068312.png)
2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate
Overview
Description
2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate is a chemical compound with the molecular formula C16H30O7This compound is a type of polyester that is often used in the production of biodegradable plastics and polymers due to its favorable properties such as biodegradability, biocompatibility, and low melting point.
Mechanism of Action
Target of Action
Polycaprolactone diol (PCL diol) is primarily targeted towards the synthesis of more complex polymers, such as polyurethanes . It is also used as a precursor to biodegradable and bioresorbable polycaprolactone . The compound’s primary targets are functional groups, such as hydroxyl (–OH) and amino (–NH2), which can undergo addition reactions with ε-caprolactone (ε-CL) monomer without destroying the structure of the functional group or generating by-products .
Mode of Action
Polycaprolactone diol is formed by ring-opening polymerization of ε-caprolactone (ε-CL) monomer under the action of an initiator and catalyst . The ε-CL monomer can undergo addition reactions with many functional groups, such as hydroxyl (–OH) and amino (–NH2), without destroying the structure of the functional group or generating by-products .
Biochemical Pathways
The biochemical pathway of PCL diol involves the ring-opening polymerization of ε-caprolactone (ε-CL) monomer . This process results in the formation of PCL diol, which can then be used in the synthesis of more complex polymers, such as polyurethanes . The synthesized PCL diol is widely used in the fields of polyurethane elastomers, coatings, and adhesives .
Result of Action
The result of PCL diol’s action is the successful synthesis of narrow molecular weight PCL diol . This synthesized PCL diol can then be used to prepare ultraviolet curable coatings, which have optimal performance with a hardness of 3H, flexibility of 1.5mm, abrasion resistance of 0.028g−1, and adhesion of grade 1 . All coating films show good thermal properties .
Action Environment
The action of PCL diol is influenced by environmental factors. For instance, ultraviolet (UV) curing technology, which has the characteristics of fast curing at room temperature, no volatile organic compounds, high efficiency, and adaptability to many substrates, can be widely used in high-tech industrial fields such as metal coatings, protective coatings, and electronic packaging coatings . This suggests that the action, efficacy, and stability of PCL diol can be influenced by factors such as temperature and UV light exposure.
Biochemical Analysis
Biochemical Properties
Polycaprolactone diol participates in urethane reactions with a diisocyanate and an oligomeric polyol . These reactions occur in the external phase, while the water-diisocyanate urea reactions occur at the oil–water interface . The resulting linear macromolecular structures can be fine-tuned through the polyol macromolecular structure and molecular weight .
Cellular Effects
Polycaprolactone diol-based materials have been observed to interact with cells in a variety of ways. For instance, cells growing in porous structures made from PCL diol adhered to the walls, spread, and penetrated into the porous structures .
Molecular Mechanism
The molecular mechanism of action of Polycaprolactone diol involves the urethane reactions between a diisocyanate and an oligomeric polyol . This process occurs in the external phase, while the water-diisocyanate urea reactions occur at the oil–water interface .
Temporal Effects in Laboratory Settings
Polycaprolactone diol-based materials have been observed to undergo almost complete degradation in 3 M NaOH, with PCL-based materials undergoing a significantly more rapid degradation . This suggests that the effects of Polycaprolactone diol can change over time in laboratory settings.
Metabolic Pathways
Polycaprolactone diol is synthesized by a ring-opening polymerization of ε-caprolactone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate typically involves the ring-opening polymerization of epsilon-caprolactone in the presence of a diol initiator such as diethylene glycol. The reaction is catalyzed by stannous octoate (tin(II) 2-ethylhexanoate) under controlled conditions. The reaction proceeds as follows:
Initiation: The diol initiator reacts with the epsilon-caprolactone monomer.
Propagation: The ring-opening polymerization continues, forming the polymer chain.
Termination: The reaction is terminated by the addition of a suitable agent, resulting in the formation of the final product.
The reaction conditions typically involve temperatures ranging from 100°C to 150°C and reaction times of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and catalysts ensures the production of high-quality polymer with consistent properties. The final product is often purified by precipitation in a non-solvent such as methanol, followed by drying under vacuum .
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the polymer can be hydrolyzed in the presence of water, leading to the degradation of the polymer.
Transesterification: The compound can undergo transesterification reactions with other alcohols or esters.
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used to hydrolyze the ester bonds.
Transesterification: Catalysts such as titanium alkoxides or tin compounds are used to facilitate transesterification reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups.
Major Products Formed
Hydrolysis: The hydrolysis of this compound results in the formation of 6-hydroxyhexanoic acid and diethylene glycol.
Transesterification: The transesterification reactions yield various esters depending on the alcohol or ester used.
Oxidation: The oxidation of the hydroxyl groups results in the formation of ketones or aldehydes.
Scientific Research Applications
2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate has a wide range of scientific research applications, including:
Biodegradable Polymers: It is used in the production of biodegradable plastics and polymers, which are environmentally friendly alternatives to traditional plastics.
Drug Delivery Systems: The compound is used in the development of drug delivery systems due to its biocompatibility and ability to degrade into non-toxic byproducts.
Tissue Engineering: It is used in tissue engineering applications to create scaffolds for cell growth and tissue regeneration.
Biomedical Devices: The compound is used in the production of biomedical devices such as sutures, implants, and wound dressings.
Comparison with Similar Compounds
Similar Compounds
Poly(lactic acid): Another biodegradable polymer used in similar applications.
Poly(glycolic acid): A biodegradable polymer with similar properties but different degradation rates.
Poly(butylene succinate): A biodegradable polymer with different mechanical properties and applications.
Uniqueness
2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate is unique due to its specific combination of properties, including low melting point, biocompatibility, and ease of processing. Its ability to degrade into non-toxic byproducts makes it particularly suitable for biomedical applications, setting it apart from other biodegradable polymers .
Properties
IUPAC Name |
2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O7/c17-9-5-1-3-7-15(19)22-13-11-21-12-14-23-16(20)8-4-2-6-10-18/h17-18H,1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUNWRVHLLQLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCOCCOC(=O)CCCCCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50327-24-7 | |
| Details | Compound: Polycaprolactone SRU diethylene glycol diester | |
| Record name | Polycaprolactone SRU diethylene glycol diester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50327-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201247932 | |
| Record name | Polycaprolactone SRU diethylene glycol diester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36890-68-3, 50327-24-7 | |
| Record name | 2-Oxepanone, polymer with 2,2'-oxybis[ethanol] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polycaprolactone SRU diethylene glycol diester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ε-Caprolactone, oligomeric reaction products with 2,2'-oxydiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of polycaprolactone diol?
A1: PCL diol doesn't have a fixed molecular formula or weight as it is a polymer. Its structure consists of repeating units derived from the ring-opening polymerization of ε-caprolactone. The molecular weight of PCL diol can vary depending on the polymerization conditions and the desired properties. []
Q2: Which spectroscopic techniques are commonly used to characterize PCL diol?
A2: Common techniques include Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR). FTIR helps identify functional groups such as the ester linkages in PCL diol, while NMR provides information about the polymer's structure and composition. [, , ] , ,
Q3: How is the molecular weight of PCL diol determined?
A3: Gel Permeation Chromatography (GPC) is a common technique used to determine the molecular weight distribution of polymers like PCL diol. [, ] ,
Q4: What are the advantages of using PCL diol in biomedical applications?
A4: PCL diol is biocompatible, biodegradable, and exhibits good mechanical properties making it suitable for various biomedical applications. [, ] ,
Q5: How does the molecular weight of PCL diol affect its degradation rate?
A5: Generally, higher molecular weight PCL diol degrades slower than lower molecular weight PCL diol due to the lower concentration of hydrolysable ester bonds per unit mass. [, ] ,
Q6: What is the impact of incorporating PCL diol into polyurethane formulations?
A6: PCL diol is commonly used as a soft segment in polyurethane formulations. This incorporation can enhance the flexibility, biodegradability, and biocompatibility of the resulting polyurethane. [, , ] , ,
Q7: How does PCL diol influence the mechanical properties of polyurethanes?
A7: The molecular weight and concentration of PCL diol significantly influence the mechanical properties of polyurethanes. Higher PCL diol content generally leads to decreased tensile strength and increased elongation at break, resulting in a more flexible material. [, ] , ]
Q8: Is PCL diol biodegradable?
A8: Yes, PCL diol is biodegradable. It degrades hydrolytically, breaking down into non-toxic products, making it a favorable material for various environmentally friendly applications. [, ] , ]
Q9: What factors influence the biodegradation rate of PCL diol-based materials?
A9: Factors such as molecular weight, crystallinity, morphology, and environmental conditions (e.g., pH, temperature, presence of enzymes) can influence the biodegradation rate. [, ] , ]
Q10: What are the environmental benefits of using biodegradable polymers like PCL diol?
A10: Biodegradable polymers offer a sustainable alternative to conventional polymers, reducing plastic waste accumulation and mitigating the environmental hazards associated with plastic pollution. [, ]
Q11: What are the common applications of PCL diol?
A11: PCL diol finds applications in various fields such as: * Biomaterials: Tissue engineering scaffolds, drug delivery systems, sutures, and implants. [, , ] , , ] * Coatings: Waterborne polyurethane coatings with enhanced flexibility and water resistance. [, ] , ] * Adhesives: Waterborne polyurethane adhesives for packaging and other applications. [] ]
Q12: How is PCL diol used in drug delivery systems?
A12: PCL diol can be formulated into nanoparticles, microspheres, or hydrogels for controlled drug release applications. Its biodegradability allows for controlled release of encapsulated drugs over time. [, ] , ]
Q13: What are some current research areas focusing on PCL diol?
A13: Current research focuses on: * Improving the mechanical properties and degradation profiles of PCL diol-based materials. [] * Developing novel PCL diol-based nanocomposites for enhanced functionality. [] * Exploring the use of PCL diol in regenerative medicine and other biomedical applications. []
Q14: What are the future prospects for PCL diol in material science?
A14: PCL diol holds significant promise in the development of sustainable and biocompatible materials. Its versatility and tunable properties make it an attractive candidate for various applications in biomedicine, packaging, and beyond. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)






![N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine](/img/structure/B3068315.png)

![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)



